molecular formula C7H8Cl3N3 B1377364 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride CAS No. 1432681-50-9

3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride

Cat. No. B1377364
CAS RN: 1432681-50-9
M. Wt: 240.5 g/mol
InChI Key: QZAMVPDMKKYSOZ-UHFFFAOYSA-N
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Description

3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride is a chemical compound with the CAS Number: 1432681-50-9 . It has a molecular weight of 240.52 .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C7H6ClN3.2ClH/c8-6-3-10-7-2-1-5(9)4-11(6)7;;/h1-4H,9H2;2*1H . This indicates the presence of a chlorine atom and an amine group in the molecular structure.

It is stored at a temperature of 4 degrees Celsius .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.

Mechanism of Action

Target of Action

The primary target of 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride is the phosphatidylinositol 3-kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .

Mode of Action

The compound acts as an inhibitor of PI3K . By binding to the active site of the enzyme, it prevents the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) into phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This inhibition disrupts the PI3K/AKT/mTOR pathway, which is often overactive in cancer cells, leading to uncontrolled cell growth and survival .

Biochemical Pathways

The main biochemical pathway affected by this compound is the PI3K/AKT/mTOR pathway . This pathway is crucial for many cellular processes, including growth, proliferation, and survival. By inhibiting PI3K, the compound prevents the activation of AKT, a downstream effector in the pathway, thereby inhibiting mTOR, a key regulator of cell growth and proliferation .

Pharmacokinetics

The compound’s molecular weight of240.52 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed

Result of Action

The inhibition of the PI3K/AKT/mTOR pathway by 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride can lead to reduced cell growth and proliferation , particularly in cancer cells where this pathway is often overactive . This could potentially lead to a reduction in tumor size and progression.

properties

IUPAC Name

3-chloroimidazo[1,2-a]pyridin-6-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3.2ClH/c8-6-3-10-7-2-1-5(9)4-11(6)7;;/h1-4H,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZAMVPDMKKYSOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1N)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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